

# Comprehensive Structural Analysis Guide: 5-Chloro-8-(2-nitrophenoxy)quinoline

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## Compound of Interest

Compound Name: 5-Chloro-8-(2-nitrophenoxy)quinoline

CAS No.: 400076-99-5

Cat. No.: B3002109

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## Part 1: Executive Summary & Structural Context

### The Target Analyte

**5-Chloro-8-(2-nitrophenoxy)quinoline** is a bioactive scaffold belonging to the 8-aryloxyquinoline class. This compound integrates the pharmacophore of 5-chloro-8-hydroxyquinoline (Cloxyquin)—known for its antimicrobial and metal-chelating properties—with a 2-nitrophenoxy moiety.

From a structural perspective, this molecule presents a unique crystallographic challenge and opportunity. Unlike planar quinolines, the ether linkage (

) introduces a rotational degree of freedom, while the ortho-nitro group on the phenoxy ring induces significant steric strain. This typically forces the molecule into a non-planar, twisted conformation, disrupting standard

stacking and creating novel packing motifs driven by weak interactions (C-H...O and N...O).

### Strategic Importance

Understanding the solid-state arrangement of this compound is critical for:

- Polymorph Screening: Identifying stable forms for pharmaceutical formulation.
- Structure-Activity Relationship (SAR): Correlating the twist angle of the ether linkage with biological binding affinity (e.g., fitting into hydrophobic pockets of enzymes like MetAP-2).

## Part 2: Experimental Methodology (The "How-To")

This section details the self-validating protocols required to synthesize, crystallize, and solve the structure of the target compound.

### Synthesis & Purification (Pre-requisite)

Context: High-quality single crystals require >99% chemical purity. The synthesis relies on Nucleophilic Aromatic Substitution ( ).

Protocol:

- Reactants: Combine 5-chloro-8-hydroxyquinoline (1.0 eq) with 1-fluoro-2-nitrobenzene (1.1 eq) in DMF.
- Base: Add Potassium Carbonate ( , 2.0 eq) to deprotonate the phenol.
- Conditions: Heat to 80°C for 6-8 hours under atmosphere.
- Workup: Pour into ice water; filter the precipitate.
- Recrystallization: Purify initially from Ethanol/Water (9:1) to remove inorganic salts.

### Crystal Growth Strategy

Objective: Obtain single crystals of dimensions

mm suitable for X-ray diffraction.

Method	Solvent System	Conditions	Expected Outcome
Slow Evaporation	Acetone : Ethanol (1:1)	Room Temp, dust-free, semi-sealed vial	Prismatic blocks (Most likely for diffraction)
Vapor Diffusion	THF (solvent) / Hexane (antisolvent)	Closed chamber, 4°C	Needles (Often twinned, less ideal)
Slow Cooling	Acetonitrile	60°C 25°C (0.5°C/min)	Platelets

Validation Check: Examine crystals under a polarizing microscope. Sharp extinction angles indicate single crystallinity. If "Maltese Cross" patterns or curved edges appear, re-crystallize.

## X-Ray Data Collection & Reduction

Instrument: Bruker D8 QUEST or similar diffractometer. Radiation: Mo-K $\alpha$  (

Å) is preferred over Cu-K $\alpha$  to minimize absorption corrections due to the Chlorine atom.

Step-by-Step Workflow:

- Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.
- Cooling: Maintain sample at 100 K (using stream) to reduce thermal vibration parameters ( ).
- Strategy: Collect -scans with 0.5° width. Ensure completeness >99% up to .
- Reduction: Use SAINT or CrysAlisPro for integration and scaling. Apply Multi-scan absorption correction (SADABS).

## Part 3: Structural Solution & Refinement

### The Solution Pipeline

The structure solution process follows a logical causality: Phase Problem

Electron Density Map

Atomic Assignment.

- Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement.
- Space Group Determination: Expect Monoclinic ( ) or Triclinic ( ), common for organic non-chiral molecules.

### Refinement Protocol

- Heavy Atoms: Locate Cl, O, and N atoms first in the difference Fourier map.
- Anisotropic Refinement: Refine non-hydrogen atoms anisotropically.
- Hydrogen Placement:
  - Aromatic H: Constrain to riding model (  $\text{\AA}$ , ).
  - Methyl/Methylene H (if solvated): Use H-bond geometry constraints.
- Convergence Criteria:
  - (observed data) should be .
  - Goodness of Fit (

) should approach 1.0.

- Max/Min residual electron density should be

(near Cl atom).

## Visualization of the Workflow

The following diagram illustrates the critical path from synthesis to solved structure.



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Figure 1: The Crystallographic Pipeline. Green nodes indicate critical decision points for sample quality.

## Part 4: Structural Analysis & Chemo-Physical Implications

Once the structure is solved, the analysis must focus on the specific interactions unique to the **5-Chloro-8-(2-nitrophenoxy)quinoline** framework.

### Molecular Conformation (The "Twist")

The critical geometric parameter is the torsion angle around the ether linkage (

).

- Prediction: Due to the steric bulk of the ortho-nitro group, the phenyl ring will be twisted nearly perpendicular to the quinoline plane (Dihedral angle

).

- Significance: This "L-shaped" conformation prevents the molecule from intercalating into DNA (unlike planar acridines), suggesting its biological mechanism is likely enzyme inhibition

rather than genotoxicity.

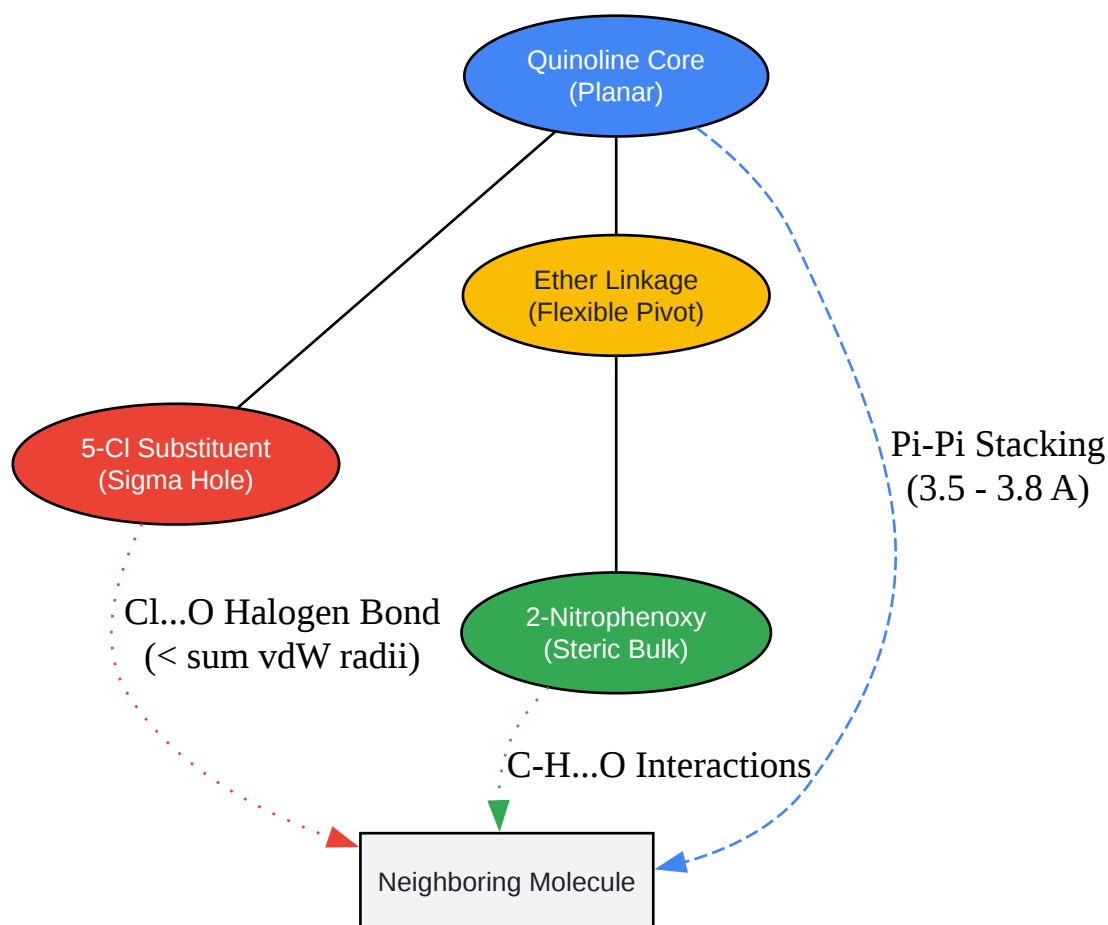
## Supramolecular Architecture

Analyze the packing for the following specific interactions:

- **-Stacking:** Look for offset face-to-face stacking between the electron-deficient pyridine ring of one molecule and the electron-rich benzene ring of the quinoline moiety of an adjacent molecule (Centroid-Centroid distance  $\text{\AA}$ ).
- **Halogen Bonding:** Inspect the Chlorine atom (5-position). It often acts as a Lewis acid (hole) interacting with the Nitro group oxygen or ether oxygen of a neighbor ( ).
- **Weak Hydrogen Bonds:** The Nitro group is a strong acceptor. Look for interactions that stabilize the crystal lattice.

## Interaction Logic Diagram

The following diagram maps the expected intermolecular forces stabilizing the lattice.



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Figure 2: Interaction Map. Dashed lines represent supramolecular forces determining the crystal packing.

## Part 5: References & Authoritative Grounding

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